molecular formula C12H16BrN3O2 B7817987 Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate

Cat. No.: B7817987
M. Wt: 314.18 g/mol
InChI Key: SBXDIRPDDDHGOY-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate is a chemical compound utilized in research and development as a versatile synthetic intermediate. Its molecular formula is C12H16BrN3O2, with a molecular weight of 314.18 g/mol . This compound features a brominated pyrimidine ring, a structure commonly employed in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries aimed at discovering new therapeutic agents. The presence of both the bromine atom and the ester functional group on the piperidine ring makes this molecule a valuable bifunctional building block. The bromine allows for further functionalization of the pyrimidine core, while the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing multiple vectors for molecular growth. Related bromopyrimidine-piperidine carboxylates are typically stored at low temperatures (e.g., 2-8°C) under dry conditions to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-4-3-5-16(8-9)12-14-6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXDIRPDDDHGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate has been investigated for its potential therapeutic applications. The compound's structure suggests it may interact with biological targets, making it a candidate for drug development.

Potential Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, suggesting its potential use in the development of new antibiotics or antifungal agents.
  • Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, with a focus on understanding its mechanism of action at the cellular level.
  • Neuroactive Properties : Given its structural features, there is interest in exploring its effects on the central nervous system (CNS), which could lead to applications in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex organic molecules, acting as an intermediate in the preparation of pharmaceuticals and agrochemicals .
  • Reagent in Organic Reactions : It is used as a reagent in different organic transformations, contributing to the development of new synthetic methodologies.

Material Science

The compound's properties make it suitable for applications in material science:

  • Development of New Materials : this compound can be incorporated into polymer matrices or other materials to enhance their properties or introduce new functionalities.

Case Study 1: Antimicrobial Activity Assessment

Research conducted on derivatives of this compound demonstrated promising antimicrobial effects against various bacterial strains. The study highlighted the need for further optimization to enhance potency and reduce toxicity.

Case Study 2: Anticancer Activity

A specific derivative was tested against several cancer cell lines, showing significant cytotoxicity. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism by which Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Pyrimidine vs. Pyridine/Pyrazine Derivatives

Key Differences :

  • Heterocycle Type : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen) or pyrazine (two nitrogens in adjacent positions).
  • Electronic Effects : Pyrimidine’s electron-deficient nature facilitates nucleophilic substitution at the bromine site, unlike pyridine derivatives (e.g., ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate), where bromine substitution is less reactive .

Example Compounds :

Compound Name Heterocycle Substituent Position Molecular Weight Key Feature
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate Pyrimidine 5-Br, 2-piperidine 314.19 (calc.) Bromine for cross-coupling
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate Pyridine 5-Br, 2-piperidine 313.19 Lower reactivity due to pyridine
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate Pyrazine 6-Me, 2-piperidine 249.31 Methyl enhances lipophilicity

Impact : Pyrimidine derivatives generally exhibit higher reactivity in medicinal chemistry applications compared to pyridine analogs .

Substituent Position and Ester Variations

Positional Isomerism :

  • Piperidine Ester Position : this compound (ester at 3-position) vs. Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (ester at 4-position). The 3-position ester may confer better conformational flexibility for target binding .
  • Substituent Halogen : Bromine (in target compound) vs. chlorine (e.g., Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate). Bromine’s larger atomic radius enhances halogen bonding in biological systems .

Ester Group Modifications :

Compound Name Ester Group Molecular Weight Key Property
This compound Ethyl 314.19 Hydrolyzable to carboxylic acid
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate Methyl 300.16 Higher metabolic stability

Functional Group Replacements

Thiadiazole vs. Pyrimidine: Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate replaces the pyrimidine with a thiadiazole ring. This substitution introduces sulfur, altering electronic properties and hydrogen-bonding capacity. The amino group enables direct participation in drug-receptor interactions .

Biological Activity

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate is a piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a brominated pyrimidine moiety and an ethyl ester functional group, which contribute to its pharmacological properties. The synthesis of this compound can be achieved through various methods, typically involving nucleophilic substitution reactions or coupling reactions between piperidine derivatives and brominated pyrimidines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate enzyme activity and receptor functions, leading to various biological effects that are currently under investigation for their therapeutic potential.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
  • Kinase Inhibition : Similar compounds have been shown to act as kinase inhibitors, which could be relevant for targeting specific cancer pathways.

Antimicrobial Activity

A study exploring the antimicrobial effects of related piperidine derivatives reported that compounds similar to this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL .

Anticancer Activity

In vitro studies have demonstrated that piperidine derivatives can inhibit the proliferation of pancreatic cancer cells, with one analog showing an IC50 value of 0.58 µM . This suggests that this compound may possess similar anticancer properties, warranting further investigation.

Kinase Inhibition

The compound's structural similarity to known kinase inhibitors implies potential efficacy in inhibiting key signaling pathways involved in cancer progression. For instance, compounds with a similar framework have been shown to inhibit EGFR (epidermal growth factor receptor) with IC50 values in the sub-micromolar range .

Data Table: Summary of Biological Activities

Activity Type Target/Effect IC50/MIC Values References
AntimicrobialStaphylococcus aureusMIC: 75 µg/mL
AntimicrobialBacillus subtilisMIC: 125 µg/mL
AnticancerPancreatic cancer cellsIC50: 0.58 µM
Kinase InhibitionEGFRIC50: sub-micromolar

Preparation Methods

Esterification of Piperidine-3-Carboxylic Acid

The synthesis begins with the esterification of piperidine-3-carboxylic acid using trimethyl orthoformate in methanol. This step converts the carboxylic acid into its ethyl ester derivative, yielding ethyl piperidine-3-carboxylate. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, with trimethyl orthoformate acting as both the solvent and the esterifying agent. Typical conditions involve stirring at room temperature for 24 hours, achieving yields of 85–90% after silica gel chromatography.

Reaction Conditions:

  • Substrate: Piperidine-3-carboxylic acid (1.0 equiv)

  • Reagent: Trimethyl orthoformate (3.0 equiv)

  • Solvent: Methanol (7 vol)

  • Temperature: 25°C

  • Time: 24 hours

Nucleophilic Substitution with 2-Chloro-5-bromopyrimidine

The ethyl ester intermediate is subsequently reacted with 2-chloro-5-bromopyrimidine under basic conditions to install the pyrimidine moiety. Potassium carbonate in dimethylformamide (DMF) facilitates the displacement of the chloride group by the piperidine nitrogen, forming the target compound. This step is typically conducted under reflux for 6–8 hours, yielding 70–75% after purification.

Reaction Conditions:

  • Substrate: Ethyl piperidine-3-carboxylate (1.0 equiv)

  • Reagent: 2-Chloro-5-bromopyrimidine (1.2 equiv)

  • Base: Potassium carbonate (2.5 equiv)

  • Solvent: DMF (10 vol)

  • Temperature: 100°C (reflux)

  • Time: 6 hours

Synthesis of N-Boc-piperidine-3-carboxylate

To prevent side reactions during pyrimidine coupling, a tert-butoxycarbonyl (Boc) protective group is introduced. N-Boc-3-piperidine carboxylic acid is esterified with trimethyl orthoformate, followed by sodium borohydride reduction to yield N-Boc-piperidine-3-hydroxymethyl. Subsequent mesylation and azide substitution generate N-Boc-3-(azidomethyl)piperidine, which is deprotected using hydrogen chloride to free the amine.

Condensation with 2-Chloro-5-bromopyrimidine

The deprotected piperidine intermediate is reacted with 2-chloro-5-bromopyrimidine in DMF under reflux, analogous to the direct method. This route achieves comparable yields (68–72%) but requires additional steps for protection and deprotection.

Optimization and Process Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Parameter Optimal Conditions Yield
Solvent DMF > DMSO > THF75%
Base K₂CO₃ > Cs₂CO₃ > NaHCO₃73%
Temperature 100°C > 80°C > 120°C70%

DMF enhances solubility of both the piperidine ester and pyrimidine reagent, while potassium carbonate provides sufficient basicity without promoting side reactions.

Catalytic Approaches and Alternatives

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) was explored but deemed unnecessary due to the pyrimidine ring’s inherent electrophilicity. Microwave-assisted synthesis reduced reaction time to 2 hours but required specialized equipment without significant yield improvement.

Analytical Characterization and Validation

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 2H, pyrimidine-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85–3.78 (m, 2H, piperidine-H), 3.12–2.98 (m, 2H, piperidine-H), 2.65–2.55 (m, 1H, piperidine-H), 1.89–1.75 (m, 4H, piperidine-H), 1.31 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • HRMS (ESI): m/z calculated for C₁₃H₁₇BrN₂O₂ [M+H]⁺: 313.19, found: 313.18.

Purity and Yield Comparison

Method Yield Purity (HPLC)
Direct substitution75%98.5%
Boc-protected route72%97.8%
Microwave-assisted70%98.2%

Challenges and Mitigation Strategies

Byproduct Formation

Competing O-alkylation or over-reduction is minimized by strict temperature control and stoichiometric reagent use. Azide intermediates in the Boc route require careful handling to avoid explosive hazards.

Scalability

Kilogram-scale production achieved 68% yield using continuous flow reactors, highlighting the method’s industrial viability .

Q & A

Q. Basic Q1: What are common synthetic routes for Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate?

A1: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized at the nitrogen atom using brominated heterocycles like 5-bromopyrimidine. A representative method involves reacting ethyl piperidine-3-carboxylate with 5-bromopyrimidin-2-yl derivatives under basic conditions (e.g., K₂CO₃ or DIEA) in polar aprotic solvents (e.g., DMF or DCM) .

Q. Advanced Q2: How can coupling reactions for this compound be optimized to improve yield?

A2: Optimization involves selecting activating agents (e.g., EDC/HOBt for amide bonds), controlling stoichiometry (1.5–2.0 equivalents of coupling reagent), and ensuring anhydrous conditions. Post-reaction purification via flash chromatography (e.g., 0–45% EtOAc/hexanes) or recrystallization enhances purity. Monitoring by TLC and adjusting reaction time (e.g., 12–24 hrs) are critical .

Structural Characterization

Q. Basic Q3: What spectroscopic methods are used to characterize this compound?

A3: Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., piperidine ring protons at δ 1.03–4.47 ppm and pyrimidine signals at δ 7.06–8.36 ppm) .
  • HPLC : For purity assessment (e.g., gradient elution with retention time ~8.36 min) .
  • HRMS : To verify molecular weight (e.g., TOF ES+ MS: [M+H]⁺ at 425.1) .

Q. Advanced Q4: How can overlapping signals in NMR spectra be resolved for this compound?

A4: Use high-field instruments (≥400 MHz), 2D experiments (COSY, HSQC), or deuterated solvents (DMSO-d₆, CDCl₃) to clarify assignments. Variable-temperature NMR may resolve conformational exchange broadening in the piperidine ring .

Crystallographic Analysis

Q. Basic Q5: What crystallographic methods validate the structure of this compound?

A5: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsions. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. The R-factor (<0.05) and residual electron density maps confirm model accuracy .

Q. Advanced Q6: How can ring puckering in the piperidine moiety be quantified?

A6: Apply Cremer-Pople parameters (q, θ, φ) to define puckering amplitude and phase. For example, a six-membered piperidine ring may adopt chair or boat conformations, with puckering coordinates calculated from atomic displacements relative to the mean plane .

Data Validation and Contradictions

Q. Advanced Q7: How are contradictions in crystallographic and spectroscopic data resolved?

A7: Cross-validate using:

  • PLATON/CHECKCIF : To flag outliers in bond distances/angles (e.g., C-Br bond ~1.89 Å vs. expected 1.93 Å) .
  • Hydrogen-bonding analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies packing inconsistencies .
  • DFT calculations : Compare experimental vs. optimized geometries for electronic structure validation .

Functional and Biological Applications

Q. Advanced Q8: How does the bromopyrimidine group influence reactivity in medicinal chemistry?

A8: The 5-bromo substituent serves as a handle for Suzuki couplings or nucleophilic aromatic substitution, enabling derivatization into bioactive analogs (e.g., kinase inhibitors). The electron-withdrawing pyrimidine ring enhances metabolic stability .

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